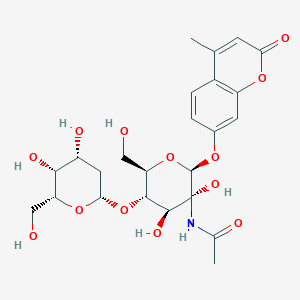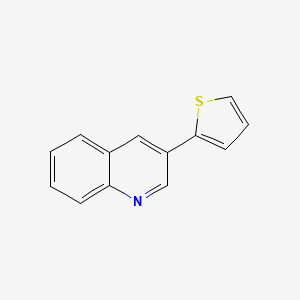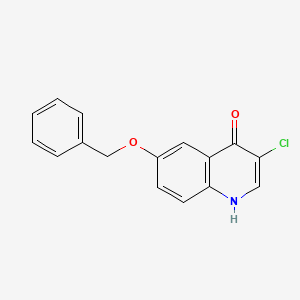
2-(4,4-Dimethylcyclohexyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethylcyclohexyl)benzaldehyde is an organic compound with the molecular formula C15H20O. It consists of a benzaldehyde moiety attached to a 4,4-dimethylcyclohexyl group. This compound is notable for its unique structural features, which include an aromatic ring and a cyclohexane ring with two methyl groups at the 4-position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4,4-dimethylcyclohexyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .
化学反応の分析
Types of Reactions: 2-(4,4-Dimethylcyclohexyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed:
Oxidation: 2-(4,4-Dimethylcyclohexyl)benzoic acid.
Reduction: 2-(4,4-Dimethylcyclohexyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(4,4-Dimethylcyclohexyl)benzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
類似化合物との比較
2,4-Dihydroxybenzaldehyde: A phenolic aldehyde with hydroxyl groups at the 2 and 4 positions.
2-(benzyloxy)-5-(4,4-dimethylcyclohexyl)benzaldehyde: A derivative with a benzyloxy group at the 2 position.
Uniqueness: 2-(4,4-Dimethylcyclohexyl)benzaldehyde is unique due to its combination of an aromatic aldehyde and a cyclohexane ring with two methyl groups. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
特性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
2-(4,4-dimethylcyclohexyl)benzaldehyde |
InChI |
InChI=1S/C15H20O/c1-15(2)9-7-12(8-10-15)14-6-4-3-5-13(14)11-16/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
RTZZEOXHYDHIPI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2=CC=CC=C2C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


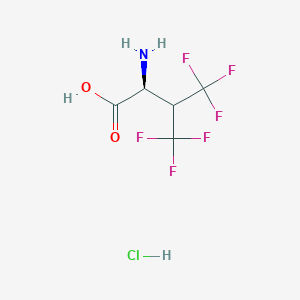
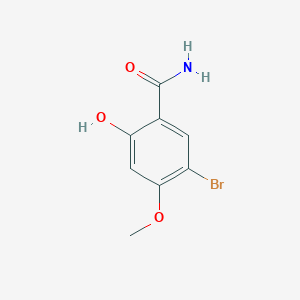

![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
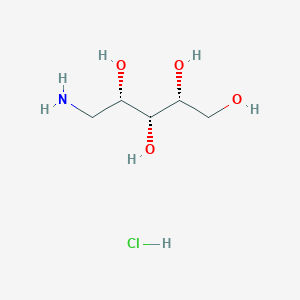
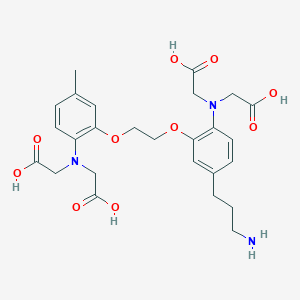
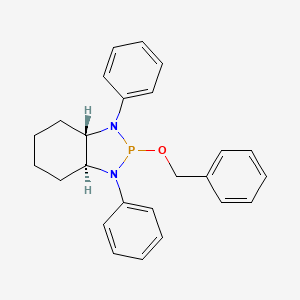
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)

